5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol
CAS No.: 68161-70-6
Cat. No.: VC2419965
Molecular Formula: C8H13N3S2
Molecular Weight: 215.3 g/mol
* For research use only. Not for human or veterinary use.
![5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol - 68161-70-6](/images/structure/VC2419965.png)
Specification
CAS No. | 68161-70-6 |
---|---|
Molecular Formula | C8H13N3S2 |
Molecular Weight | 215.3 g/mol |
IUPAC Name | 5-(cyclohexylamino)-3H-1,3,4-thiadiazole-2-thione |
Standard InChI | InChI=1S/C8H13N3S2/c12-8-11-10-7(13-8)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10)(H,11,12) |
Standard InChI Key | JOPULZODGGQCOM-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)NC2=NNC(=S)S2 |
Canonical SMILES | C1CCC(CC1)NC2=NNC(=S)S2 |
Introduction
Structural and Chemical Properties
5-Cyclohexylamino- thiadiazole-2-thiol is a heterocyclic compound with a thiadiazole ring system containing two nitrogen atoms and one sulfur atom, along with a cyclohexylamine substituent and a thiol group. The molecular structure consists of a five-membered thiadiazole ring connected to a cyclohexyl group through an amino linkage, while the thiol group provides additional functionality for potential chemical modifications and biological interactions .
The compound is also known by alternative names, including 5-(cyclohexylamino)-3H-1,3,4-thiadiazole-2-thione and 1,3,4-Thiadiazole-2(3H)-thione, 5-(cyclohexylamino)- . The formal chemical structure can be represented through various notations, including SMILES and InChI, which provide standardized descriptions of the molecule's connectivity and structural features.
Chemical Identifiers and Basic Properties
Physicochemical Properties
The physical and chemical properties of 5-Cyclohexylamino- thiadiazole-2-thiol are crucial for understanding its behavior in various applications, particularly in pharmaceutical development and organic synthesis.
Property | Value | Note |
---|---|---|
Physical Appearance | Powder | |
Melting Point | 180°C | (in ethanol solvent) |
Boiling Point | 312.4±25.0°C | (Predicted) |
Density | 1.52±0.1 g/cm³ | (Predicted) |
pKa | 8.46±0.20 | (Predicted) |
Collision Cross Section Data
Mass spectrometry analysis provides valuable data regarding the compound's behavior in different ionization states. The predicted collision cross sections for various adducts of 5-Cyclohexylamino- thiadiazole-2-thiol are summarized below:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 216.06236 | 141.8 |
[M+Na]⁺ | 238.04430 | 151.1 |
[M+NH₄]⁺ | 233.08890 | 150.6 |
[M+K]⁺ | 254.01824 | 143.1 |
[M-H]⁻ | 214.04780 | 144.7 |
[M+Na-2H]⁻ | 236.02975 | 146.6 |
[M]⁺ | 215.05453 | 144.6 |
[M]⁻ | 215.05563 | 144.6 |
These collision cross section values provide important information for mass spectrometric identification and analysis of the compound .
Synthesis Methods
The synthesis of 5-Cyclohexylamino- thiadiazole-2-thiol involves specific chemical reactions that yield the target compound with high purity. Understanding these synthetic pathways is essential for laboratory preparation and industrial scale-up.
General Synthetic Procedure
The most common synthesis pathway involves the reaction between 4-cyclohexyl-3-thiosemicarbazide and carbon disulfide in the presence of a base . This reaction proceeds through a cyclization process to form the thiadiazole ring system with the desired substitution pattern.
A detailed general procedure described in the literature involves:
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Dissolving the starting materials (4-cyclohexyl-3-thiosemicarbazide) in absolute ethanol (20 mL)
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Adding 1 equivalent of sodium hydroxide (NaOH) and 1.2 equivalents of carbon disulfide (CS₂) to the reaction mixture
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Refluxing the mixture for 8-10 hours while monitoring the progress using thin-layer chromatography (TLC)
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Acidifying the reaction mixture with 20% hydrochloric acid (HCl) after completion
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Filtering the precipitated product and purifying through recrystallization in ethanol
Reaction Conditions and Yield
The synthesis of 5-Cyclohexylamino- thiadiazole-2-thiol requires specific reaction conditions to achieve optimal yields and purity. The key parameters include:
This synthetic approach has been reported to produce 5-Cyclohexylamino- thiadiazole-2-thiol with good yield and purity, making it suitable for both laboratory-scale preparation and potential scale-up for industrial applications .
Research Findings and Future Directions
Current Research Status
Research on thiadiazole derivatives like 5-Cyclohexylamino- thiadiazole-2-thiol has shown promising results in various therapeutic areas. Certain compounds containing the thiadiazole scaffold have demonstrated significant anticonvulsant activity, suggesting potential applications in the development of antiepileptic drugs.
Supplier | Product Number | Packaging | Price (USD) | Date Updated |
---|---|---|---|---|
Sigma-Aldrich | S545929 | 250 mg | $110 | 2024/03/01 |
TRC | C986130 | 25 mg | $50 | 2021/12/16 |
This pricing information suggests that the compound is relatively expensive, which is typical for specialized research chemicals produced in small quantities .
Hazard Statement | Code | Description |
---|---|---|
H315 | Causes skin irritation | |
H319 | Causes serious eye irritation | |
H335 | May cause respiratory irritation |
The compound is labeled with the signal word "Warning" according to GHS classification .
Precautionary Measures
The following precautionary statements are recommended for safe handling of 5-Cyclohexylamino- thiadiazole-2-thiol:
Precautionary Statement | Code | Description |
---|---|---|
P264 | Wash hands thoroughly after handling | |
P264 | Wash skin thoroughly after handling | |
P280 | Wear protective gloves/protective clothing/eye protection/face protection | |
P302+P352 | IF ON SKIN: wash with plenty of soap and water | |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |
P321 | Specific treatment (see ... on this label) | |
P332+P313 | IF SKIN irritation occurs: Get medical advice/attention | |
P362 | Take off contaminated clothing and wash before reuse |
These precautionary measures highlight the importance of proper protective equipment and handling procedures when working with this compound .
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